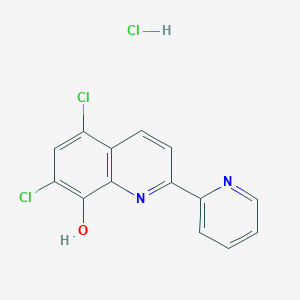
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride
Description
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chlorine atoms and a pyridine ring.
Properties
Molecular Formula |
C14H9Cl3N2O |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
5,7-dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C14H8Cl2N2O.ClH/c15-9-7-10(16)14(19)13-8(9)4-5-12(18-13)11-3-1-2-6-17-11;/h1-7,19H;1H |
InChI Key |
CIXWHGOKPSNHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into water, precipitating the desired product, which is further purified by recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating bacterial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways, resulting in the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Used in similar applications but with different halogen substitutions.
5-Chloro-7-iodo-8-quinolinol: Another halogen-substituted quinoline with unique properties.
Uniqueness
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


